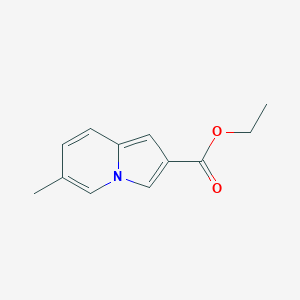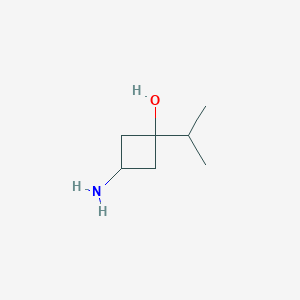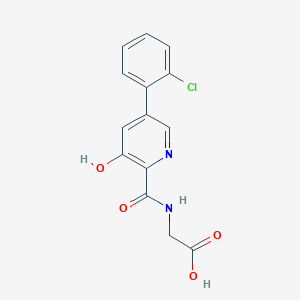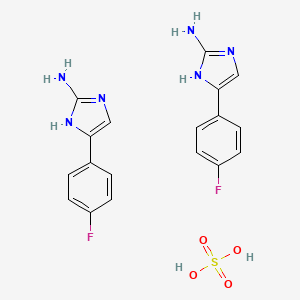
2-(Bromomethyl)benzeneboronic acid, mono(2,2-dimethylpropyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)benzeneboronic acid, mono(2,2-dimethylpropyl) ester is a useful research compound. Its molecular formula is C12H17BBrO2- and its molecular weight is 283.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-(Bromomethyl)benzeneboronic acid, mono(2,2-dimethylpropyl) ester typically involves the reaction of 2-bromomethylbenzeneboronic acid with neopentyl glycol in an organic solvent. The reaction conditions, such as temperature and time, can be adjusted based on specific requirements .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually stored under inert gas (nitrogen or argon) at low temperatures (2-8°C) to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)benzeneboronic acid, mono(2,2-dimethylpropyl) ester undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted boronic esters.
Coupling Reactions: Biaryl compounds are commonly formed.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)benzeneboronic acid, mono(2,2-dimethylpropyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)benzeneboronic acid, mono(2,2-dimethylpropyl) ester involves its ability to form boron-oxygen bonds with diols and other nucleophiles. This property makes it useful in various chemical transformations, including coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Bromomethyl)phenylboronic acid
- 2-(Bromomethyl)phenylboronic acid, neopentyl glycol ester
- 2-(Bromomethyl)phenylboronic acid, mono(2,2-dimethylpropyl) ester
Uniqueness
2-(Bromomethyl)benzeneboronic acid, mono(2,2-dimethylpropyl) ester is unique due to its specific ester group, which provides distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications where other boronic esters may not be suitable .
Propiedades
Fórmula molecular |
C12H17BBrO2- |
|---|---|
Peso molecular |
283.98 g/mol |
Nombre IUPAC |
[2-(bromomethyl)phenyl]-(2,2-dimethylpropoxy)borinate |
InChI |
InChI=1S/C12H17BBrO2/c1-12(2,3)9-16-13(15)11-7-5-4-6-10(11)8-14/h4-7H,8-9H2,1-3H3/q-1 |
Clave InChI |
TYMIZDFTEUWJEI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1CBr)([O-])OCC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12822571.png)

![(17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12822590.png)


![2-(3-Azabicyclo[3.2.1]octan-8-yl)ethan-1-ol](/img/structure/B12822609.png)
![tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12822612.png)
![tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B12822616.png)
![tert-Butyl 4,6-difluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12822624.png)

![[4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate](/img/structure/B12822646.png)
![5,17-Dihydroxy-18-(1-hydroxypropan-2-yl)-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B12822666.png)


